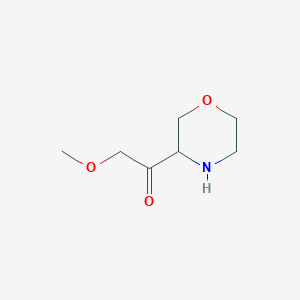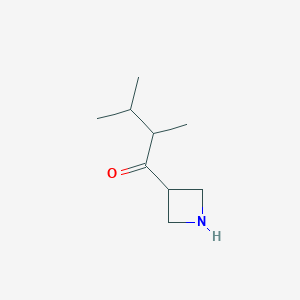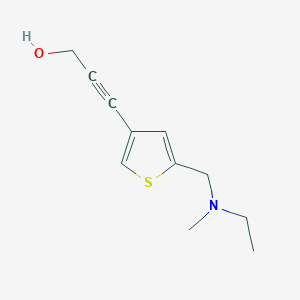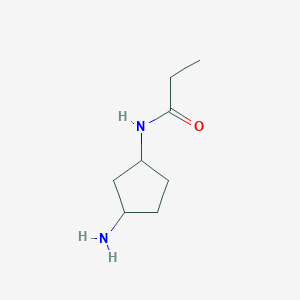
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide is an organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a dodecylsulfanyl group attached to the tetrahydropyrimidine ring, with a hydrobromide salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide typically involves the reaction of dodecylthiol with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to ensure the high purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydrobromide group, yielding the free base form.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide involves its interaction with molecular targets and pathways within biological systems. The dodecylsulfanyl group may facilitate membrane penetration, allowing the compound to reach intracellular targets. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecylsulfanyl)pyrimidine: Lacks the tetrahydro structure, making it less versatile in certain reactions.
1,4,5,6-Tetrahydropyrimidine derivatives: May have different substituents, affecting their chemical and biological properties.
Uniqueness
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide is unique due to the combination of the dodecylsulfanyl group and the tetrahydropyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H33BrN2S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-dodecylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide |
InChI |
InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-17-13-12-14-18-16;/h2-15H2,1H3,(H,17,18);1H |
Clé InChI |
BNBVWULJVFUQHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=NCCCN1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)


![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

